2-(azidomethyl)-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-5-fluoropyridine is an organic compound that features both an azide group and a fluorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nucleophilic substitution reaction where a halogenated pyridine, such as 2-(bromomethyl)-5-fluoropyridine, reacts with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction proceeds via an S_N2 mechanism, resulting in the formation of the azide compound.
Industrial Production Methods
While specific industrial production methods for 2-(azidomethyl)-5-fluoropyridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-fluoropyridine can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or triphenylphosphine (PPh_3) in the presence of water.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, leading to various functionalized derivatives.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Functionalized Pyridines: Obtained through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
2-(Azidomethyl)-5-fluoropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, including polymers and coatings, due to the reactivity of the azide group.
Mechanism of Action
The mechanism of action of 2-(azidomethyl)-5-fluoropyridine largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can interact with various biological targets. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
5-Fluoro-2-methylpyridine: Contains a methyl group instead of an azidomethyl group, leading to different chemical behavior.
2-(Azidomethyl)-3-fluoropyridine: The position of the fluorine atom is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2-(Azidomethyl)-5-fluoropyridine is unique due to the presence of both an azide group and a fluorine atom on the pyridine ring.
Properties
CAS No. |
2228685-98-9 |
---|---|
Molecular Formula |
C6H5FN4 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.